molecular formula C20H22F2N4O3S B2720585 N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide CAS No. 2034327-88-1

N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide

Cat. No. B2720585
CAS RN: 2034327-88-1
M. Wt: 436.48
InChI Key: KGXFALZVNOWUEQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H22F2N4O3S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Agents

  • Some derivatives of N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide have been synthesized and evaluated for their antimicrobial and antibacterial activities. For instance, substituted 2-aminobenzothiazoles derivatives, which are structurally related, have shown good activity against resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against selected bacterial and fungal microbial strains (Anuse et al., 2019). Additionally, related compounds with 1,3,4-thiadiazole amide derivatives containing piperazine have demonstrated inhibitory effects on plant pathogens and certain antiviral activity (Xia, 2015).

Antitumor and Anticancer Activities

  • Derivatives with similar structures have shown potential in antitumor and anticancer applications. For example, certain N-substituted-2-amino-1,3,4-thiadiazoles have exhibited promising antitumor and antioxidant activities (Hamama et al., 2013). Similarly, novel 1,3,4-Thiadiazole amide derivatives containing piperazine structures have shown considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

Anti-Arrhythmic Activity

  • Some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have exhibited significant anti-arrhythmic activity. This indicates the potential of compounds with similar structures in the treatment of arrhythmias (Abdel‐Aziz et al., 2009).

Anti-inflammatory and Analgesic Properties

  • Certain novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting the potential of similar structures in this domain (Shkair et al., 2016).

Crystallographic Studies

  • Crystallographic analysis of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, provides insights into molecular interactions and structural properties, which can be critical in drug design and development (Ismailova et al., 2014).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O3S/c1-24-18-4-2-3-5-19(18)26(30(24,28)29)15-8-10-25(11-9-15)13-20(27)23-17-7-6-14(21)12-16(17)22/h2-7,12,15H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXFALZVNOWUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide

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